3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide
Description
This compound features a complex tricyclic core system (tricyclo[9.4.0.0³,⁸]) fused with oxygen (2-oxa) and nitrogen (9-aza) heteroatoms. The substituents include a methyl group at position 6, a ketone (10-oxo), and a 3-methylbutanamide side chain. The compound’s synthesis and structural elucidation likely employed crystallographic tools such as SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11(2)8-18(22)20-13-5-7-16-14(10-13)19(23)21-15-9-12(3)4-6-17(15)24-16/h4-7,9-11H,8H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYOQYSQDKBNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Similarities
The tricyclo[9.4.0.0³,⁸]pentadeca-hexaen system is shared with several pharmacologically active compounds, including:
- Nortriptyline Hydrochloride: A TCA with a tricyclo[9.4.0.0³,⁸]pentadeca-hexaen core but differing in substituents (e.g., methylamine side chain) .
- Protriptyline Hydrochloride : Similar core but incorporates a heptaen system (additional double bond) and distinct substitution .
- 2,4,9-triazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one : Shares the tricyclic backbone but includes chlorine and sulfonyl groups, altering polarity and reactivity .
Substituent-Driven Functional Divergence
Key differences in substituents significantly influence bioactivity:
NMR Analysis : Comparative NMR studies (as in ) reveal that substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) significantly alter chemical environments, impacting receptor binding .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound’s structural similarity to known TCAs was quantified:
| Compound Compared | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Nortriptyline Hydrochloride | 0.65 | 0.71 |
| Protriptyline Hydrochloride | 0.58 | 0.63 |
| Aglaithioduline (SAHA analog) | 0.42 | 0.49 |
Higher scores with TCAs suggest shared pharmacophore features (e.g., planar tricyclic core), while lower scores with non-TCAs like Aglaithioduline highlight functional divergence .
Pharmacokinetic and Pharmacodynamic Insights
- Receptor Interactions : Molecular docking predicts strong affinity for serotonin transporters (SERT) due to the tricyclic core, but the 10-oxo group may introduce steric hindrance, differentiating it from classic TCAs .
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